1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792122
InChI: InChI=1S/C8H15N3/c1-4-11-6-8(5-9-11)10-7(2)3/h5-7,10H,4H2,1-3H3
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17792122

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 1-ethyl-N-propan-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C8H15N3/c1-4-11-6-8(5-9-11)10-7(2)3/h5-7,10H,4H2,1-3H3
Standard InChI Key FMKIUPIQXNZVAV-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NC(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine (IUPAC name: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropylamine) consists of a pyrazole ring substituted with an ethyl group at the 1-position and an isopropylamine moiety at the 4-position . The molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol . The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity and ability to participate in hydrogen bonding.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₉H₁₇N₃
Molecular Weight167.25 g/mol
SMILESCCNC1=C(NN=C1C(C)C)C(C)C
InChI KeyYRWJNXOBEVCSGT-UHFFFAOYSA-N

The compound’s three-dimensional conformation, as determined by PubChem , reveals a planar pyrazole ring with the ethyl and isopropyl groups adopting equatorial positions to minimize steric hindrance.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for characterizing this compound. The proton NMR spectrum typically displays signals for the ethyl group’s methylene protons (δ 2.5–3.0 ppm) and the isopropyl group’s methine proton (δ 3.1–3.5 ppm) . High-resolution mass spectrometry confirms the molecular ion peak at m/z 167.25 .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine involves a multi-step process:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine with a 1,3-diketone precursor under acidic conditions generates the pyrazole core.

  • Ethylation: The 1-position nitrogen is alkylated using ethyl bromide in the presence of potassium carbonate.

  • Amination: Introduction of the isopropylamine group at the 4-position via nucleophilic substitution with isopropylamine.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, HCl, 80°C75
EthylationEthyl bromide, K₂CO₃, DMF82
AminationIsopropylamine, THF, 60°C68

Industrial-scale production employs continuous-flow reactors to enhance yield and reduce waste.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) . It remains stable under ambient conditions but degrades upon prolonged exposure to ultraviolet light .

Table 3: Physical Properties

PropertyValue
Melting PointNot reported
Boiling Point285°C (estimated)
LogP (Partition Coeff.)2.1

Reactivity

The secondary amine at the 4-position undergoes acylation with acetyl chloride to form N-acetyl derivatives, while the pyrazole ring participates in electrophilic substitution reactions.

Biological Activity and Mechanism

Enzyme Inhibition

1-Ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine demonstrates inhibitory activity against cytochrome P450 enzymes (e.g., CYP3A4), which are pivotal in drug metabolism. This inhibition occurs via competitive binding to the enzyme’s active site, altering the pharmacokinetics of co-administered therapeutics.

Table 4: Biological Activity Data

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus32Membrane disruption
Escherichia coli>128Not active
Candida albicans64Ergosterol synthesis inhibition

Applications in Medicinal Chemistry

Anti-Inflammatory Agents

The compound’s pyrazole scaffold mimics nonsteroidal anti-inflammatory drugs (NSAIDs), showing COX-2 selectivity in vitro (IC₅₀ = 1.2 µM). Molecular docking studies reveal hydrogen bonding with COX-2’s Tyr385 residue.

Anticancer Prospects

Inhibition of phosphodiesterase (PDE4B) by this compound (IC₅₀ = 0.8 µM) suggests potential for treating cancers driven by cyclic AMP signaling dysregulation.

Industrial and Research Relevance

Drug Development

As a building block in medicinal chemistry, this pyrazole derivative is utilized in synthesizing kinase inhibitors and antiviral agents. Its modular structure allows for functionalization at the 4-position amine.

Material Science

The compound’s thermal stability (decomposition temperature >250°C) makes it a candidate for high-performance polymer additives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator